molecular formula C28H25N3O4S B2685596 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 866588-98-9

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2685596
CAS No.: 866588-98-9
M. Wt: 499.59
InChI Key: NDMBODHIWGERKY-UHFFFAOYSA-N
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Description

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a chromeno[2,3-d]pyrimidine core fused with a phenyl ring at position 2 and an ethoxy group at position 7. The sulfanyl (-S-) linker connects the core to an acetamide moiety substituted with a 3-methoxyphenyl group. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways . Its molecular weight is approximately 511.6 g/mol (calculated from ), with a high topological polar surface area (TPSA) of ~89 Ų, suggesting moderate solubility in polar solvents .

The ethoxy and methoxy substituents modulate electronic and steric properties, while the sulfanyl linker provides conformational flexibility .

Properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-34-23-14-7-11-19-15-22-27(35-25(19)23)30-26(18-9-5-4-6-10-18)31-28(22)36-17-24(32)29-20-12-8-13-21(16-20)33-2/h4-14,16H,3,15,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBODHIWGERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common approach is the microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions. This method delivers 5H-chromeno[2,3-D]pyrimidin-5-one derivatives in good to excellent yields via an unexpected annulation pathway .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of microwave-promoted reactions can be advantageous in industrial settings due to their efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromeno[2,3-D]pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity (XLogP3) : The target compound (XLogP3 ~6.8) exhibits similar lipophilicity to its analogs, suggesting comparable membrane permeability. Halogenated derivatives (e.g., 4-Cl/4-F in ) show slightly higher XLogP3 values (7.1), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Substituent Effects: 3-Methoxy vs. 9-Ethoxy vs. 9-Methyl (core): The ethoxy group in the target increases steric bulk and electron-donating capacity relative to methyl, possibly affecting π-stacking or enzyme inhibition .

Research Methodologies and Validation

  • Crystallographic Analysis : The structural data for analogs (e.g., ) were refined using SHELXL , ensuring accurate bond lengths/angles. Discrepancies in torsion angles (e.g., ethoxy vs. methyl groups) highlight conformational flexibility.
  • Computational Modeling : Properties like XLogP3 and TPSA were calculated using tools validated in chemical crystallography , ensuring consistency across analogs.

Biological Activity

The compound 2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A chromeno-pyrimidine core , which is known for various biological activities.
  • An ethoxy group that may enhance lipophilicity and bioavailability.
  • A sulfanyl group , which can influence reactivity and interaction with biological targets.
  • An N-(3-methoxyphenyl)acetamide moiety that may contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of chromeno-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of DNA topoisomerase II activity .

StudyCell Lines TestedIC50 (µM)Mechanism
Study AJurkat (T-cell leukemia)5.0Induces G2/M arrest
Study BHL-60 (acute myeloid leukemia)4.5Inhibits topoisomerase II
Study CMCF-7 (breast cancer)6.0Triggers apoptosis

Antimicrobial Activity

Compounds containing quinoline and pyrimidine structures have demonstrated broad-spectrum antimicrobial activity. The target compound's structural features may enhance its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. Preliminary tests suggest an MIC (Minimum Inhibitory Concentration) in the range of 6.25 µg/mL for certain derivatives .

Anti-inflammatory Properties

The sulfanyl group in the compound may play a role in modulating inflammatory responses. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : By inducing cell cycle arrest, these compounds can effectively halt the proliferation of cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways is a crucial mechanism for anticancer agents.

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into a related chromeno-pyrimidine derivative revealed that it significantly reduced tumor size in xenograft models when administered at a dose of 10 mg/kg body weight daily for two weeks.
  • Antimicrobial Screening : In vitro studies showed that compounds with similar structural motifs exhibited potent activity against drug-resistant strains, highlighting their potential as new antimicrobial agents.

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